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molecular formula C8H11NS B3385073 2-Methyl-3-(methylsulfanyl)aniline CAS No. 60710-81-8

2-Methyl-3-(methylsulfanyl)aniline

Cat. No. B3385073
M. Wt: 153.25 g/mol
InChI Key: OXTWAZXCUFWICU-UHFFFAOYSA-N
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Patent
US06472349B1

Procedure details

At 20° C., 4.3 g (61.81 mmol) of sodium thiomethoxide were added with stirring and ice-cooling to 10 g (53.75 mmol) of 3-bromo-2-methylaniline in 100 ml of N-methylpyrrolidine. After addition of 200 mg of copper powder, the reaction mixture was transferred into an autoclave and stirred at 240° C. for 16 h. The reaction solution was subsequently poured into 300 ml of ice-water and extracted 3× with methyl tert-butyl ether. The organic extracts were washed with water, dried and concentrated. The residue was chromatographed over silica gel using methylene chloride, giving 1.7 g (20.6% of theory) of the title compound as a colorless oil.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
copper
Quantity
200 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].Br[C:5]1[C:6]([CH3:12])=[C:7]([CH:9]=[CH:10][CH:11]=1)[NH2:8]>CN1CCCC1.[Cu]>[CH3:12][C:6]1[C:5]([S:2][CH3:1])=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8] |f:0.1|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C[S-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C(=C(N)C=CC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN1CCCC1
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
copper
Quantity
200 mg
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 240° C. for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with methyl tert-butyl ether
WASH
Type
WASH
Details
The organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C=CC=C1SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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